8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione
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Overview
Description
8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of a purine derivative with a benzylpiperazine moiety. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the purine, followed by the addition of the benzylpiperazine under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purines.
Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- 8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-phenacylpurine-2,6-dione
- 4-[(4-benzylpiperazin-1-yl)methyl]benzoic acid
Uniqueness
Compared to similar compounds, 8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C27H30N6O3 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione |
InChI |
InChI=1S/C27H30N6O3/c1-29-25-24(26(35)30(2)27(29)36)33(18-22(34)21-11-7-4-8-12-21)23(28-25)19-32-15-13-31(14-16-32)17-20-9-5-3-6-10-20/h3-12H,13-19H2,1-2H3 |
InChI Key |
BFLNGCVHSAEQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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